

# Technical Support Center: Preventing Sugar Spot Migration in Spray Coating

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## Compound of Interest

Compound Name: *Aniline hydrogen phthalate*

Cat. No.: *B1585193*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation and migration of sugar spots during spray coating processes, a common issue in tablet and particle coating.

## Frequently Asked questions (FAQs)

Q1: What are "sugar spots" in the context of spray coating?

A1: "Sugar spots" are a type of coating defect that appears as uneven, patchy, or spotted discoloration on the surface of a coated product, such as a pharmaceutical tablet. This issue is often referred to as mottling, marbling, or blooming.<sup>[1][2]</sup> It arises from the improper migration and crystallization of sucrose or other sugars in the coating formulation during the drying process.<sup>[3]</sup>

Q2: What is the primary cause of sugar spot migration?

A2: The primary cause is uncontrolled moisture movement and uneven drying.<sup>[1][3]</sup> If the coating solution is applied too quickly, the inlet air temperature is too low, or the tablet cores have high moisture content, the solvent (typically water) can migrate to the surface, carrying dissolved sugars and colorants with it.<sup>[4]</sup> As it dries, this localized concentration of solids leads to the formation of spots.<sup>[3]</sup>

Q3: Can the tablet core itself contribute to sugar spot formation?

A3: Yes. A porous or friable (prone to abrasion) tablet core can absorb moisture from the coating solution, which can then migrate back to the surface during drying, causing defects.[\[1\]](#) Furthermore, if the core is too soft, it can erode during the coating process, leading to an uneven surface that promotes mottling.[\[1\]](#) It is crucial to start with a robust tablet core with low friability and to apply a sealing coat to prevent moisture penetration.[\[5\]](#)[\[6\]](#)

Q4: How does the coating formulation affect sugar spot migration?

A4: The formulation plays a critical role. An imbalance in components like polymers, fillers, and plasticizers can lead to defects.[\[3\]](#) For instance, a low concentration of polymer can make the coating brittle, while an excess of insoluble fillers can contribute to a rough surface.[\[1\]](#) The viscosity of the coating solution is also important; a solution that is too thick may not distribute evenly, while one that is too thin may dry too quickly and improperly.[\[3\]](#)

## Troubleshooting Guide

This guide addresses specific issues that can lead to the migration of sugar spots during your coating experiments.

Issue 1: Mottled or uneven color appears on the tablet surface after drying.

Possible Cause	Recommended Solution
Rapid or Uneven Drying: The coating is drying too quickly or unevenly, causing colorants to migrate and concentrate in specific areas. <a href="#">[1]</a> <a href="#">[7]</a>	<ol style="list-style-type: none"><li>1. Decrease Inlet Air Temperature: Lower the temperature to slow the drying rate. An ideal range is often 30-40°C, depending on the formulation.<a href="#">[4]</a></li><li>2. Optimize Airflow: Ensure consistent and adequate airflow across the tablet bed to promote uniform drying.<a href="#">[8]</a></li><li>3. Reduce Spray Rate: A lower spray rate prevents overwetting the tablet bed, allowing each layer to dry more evenly before the next is applied.<a href="#">[3]</a></li></ol>
High Moisture in Tablet Cores: Moisture from within the tablet is migrating to the surface, carrying dissolved components with it.	<ol style="list-style-type: none"><li>1. Apply a Seal Coat: Before applying the sugar coat, use a sealing agent (e.g., shellac, zein) to create a moisture barrier on the tablet core.<a href="#">[5]</a></li><li>2. Ensure Cores are Dry: Verify that the tablet cores are adequately dried and have low moisture content before starting the coating process.</li></ol>
Improper Coating Solution Mixing: The colorant or other components are not uniformly distributed in the coating solution.	<ol style="list-style-type: none"><li>1. Thoroughly Mix Solution: Ensure the coating solution is continuously and thoroughly mixed before and during application to maintain homogeneity.<a href="#">[1]</a></li><li>2. Check for Sedimentation: If using pigments, ensure they remain suspended throughout the process.<a href="#">[2]</a></li></ol>

Issue 2: White, dull spots or a hazy film ("blooming" or "blushing") forms on the coating.

Possible Cause	Recommended Solution
High Humidity: Excess moisture in the processing environment is being absorbed by the coating. <a href="#">[1]</a>	1. Control Environmental Humidity: Maintain a controlled humidity level in the coating area, ideally between 30-50% RH. <a href="#">[4]</a> 2. Use Dehumidifiers: Employ dehumidification systems to stabilize the environment.
Precipitation of Formulation Components: High processing temperatures can cause polymers or other ingredients to precipitate, creating a hazy appearance. <a href="#">[9]</a>	1. Lower Drying Temperature: Reduce the inlet air temperature to prevent thermal degradation or precipitation of coating components. <a href="#">[9]</a> 2. Review Formulation Compatibility: Ensure all formulation ingredients are compatible and stable at the selected processing temperatures.
Excessive Plasticizer: A high concentration or low molecular weight plasticizer can migrate to the surface over time, causing a "blooming" effect. <a href="#">[9]</a>	1. Optimize Plasticizer Concentration: Reduce the amount of plasticizer in the formulation.2. Use Higher Molecular Weight Plasticizer: Select a plasticizer with a higher molecular weight to reduce its mobility within the film. <a href="#">[9]</a>

## Quantitative Process Parameters for Optimization

Optimizing process parameters is critical for a stable and uniform coating. The following table provides typical ranges that can be used as a starting point for your experiments.

Parameter	Typical Range	Impact on Sugar Spot Formation
Inlet Air Temperature	30 - 55°C	Too High: Can cause rapid drying, cracking, and surface roughness. <a href="#">[4]</a> <a href="#">[10]</a> Too Low: Can lead to overwetting, tablet sticking, and slow processing. <a href="#">[4]</a>
Spray Rate	0.5 - 1.5 L/min	Too High: Leads to overwetting, twinning (tablets sticking together), and mottling. <a href="#">[8]</a> <a href="#">[10]</a> Too Low: Can cause spray drying before the solution reaches the tablets, resulting in a rough surface and poor adhesion. <a href="#">[3]</a>
Pan Speed (Rotation)	3 - 12 RPM	Too High: May cause tablet edge erosion or chipping. <a href="#">[1]</a> Too Low: Results in poor tablet mixing, leading to uneven coating and color variation. <a href="#">[3]</a>
Atomizing Air Pressure	20 - 40 PSI	Too High: Can cause spray drying and a rough "orange peel" texture. <a href="#">[9]</a> <a href="#">[10]</a> Too Low: Results in large droplets, overwetting, and an uneven surface.
Environmental Humidity	30 - 50% RH	Too High: Slows drying and can cause tablets to become sticky. <a href="#">[4]</a> Too Low: Can lead to rapid drying, cracking, or brittle films. <a href="#">[4]</a>

Note: The optimal parameters are highly dependent on the specific equipment, formulation, and tablet characteristics. These values should be used as a guide for process optimization.

## Experimental Protocols

### Protocol 1: Standard Sugar Coating Process

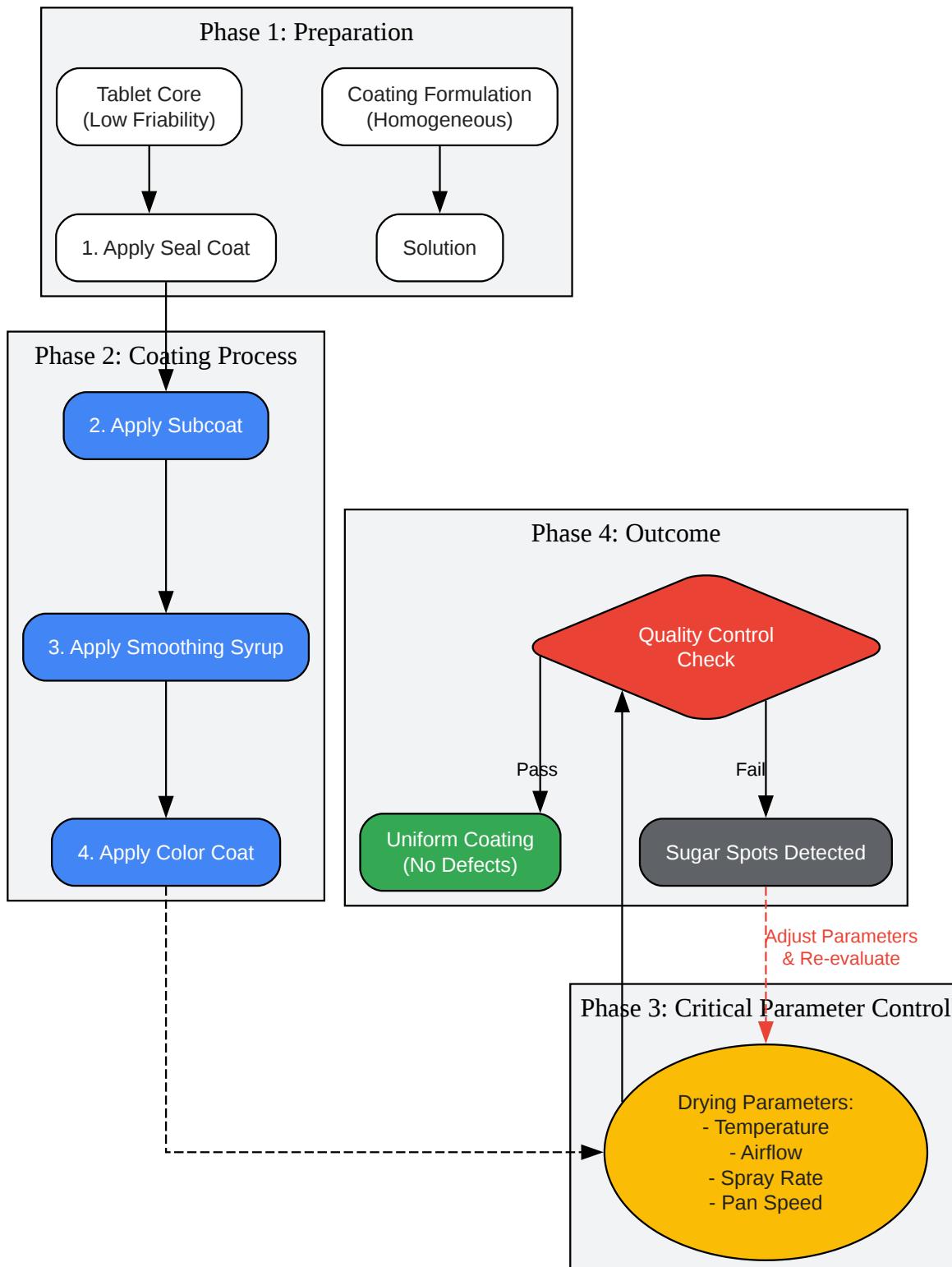
This protocol outlines the fundamental steps for applying a sugar coat, which can be optimized to prevent defects.

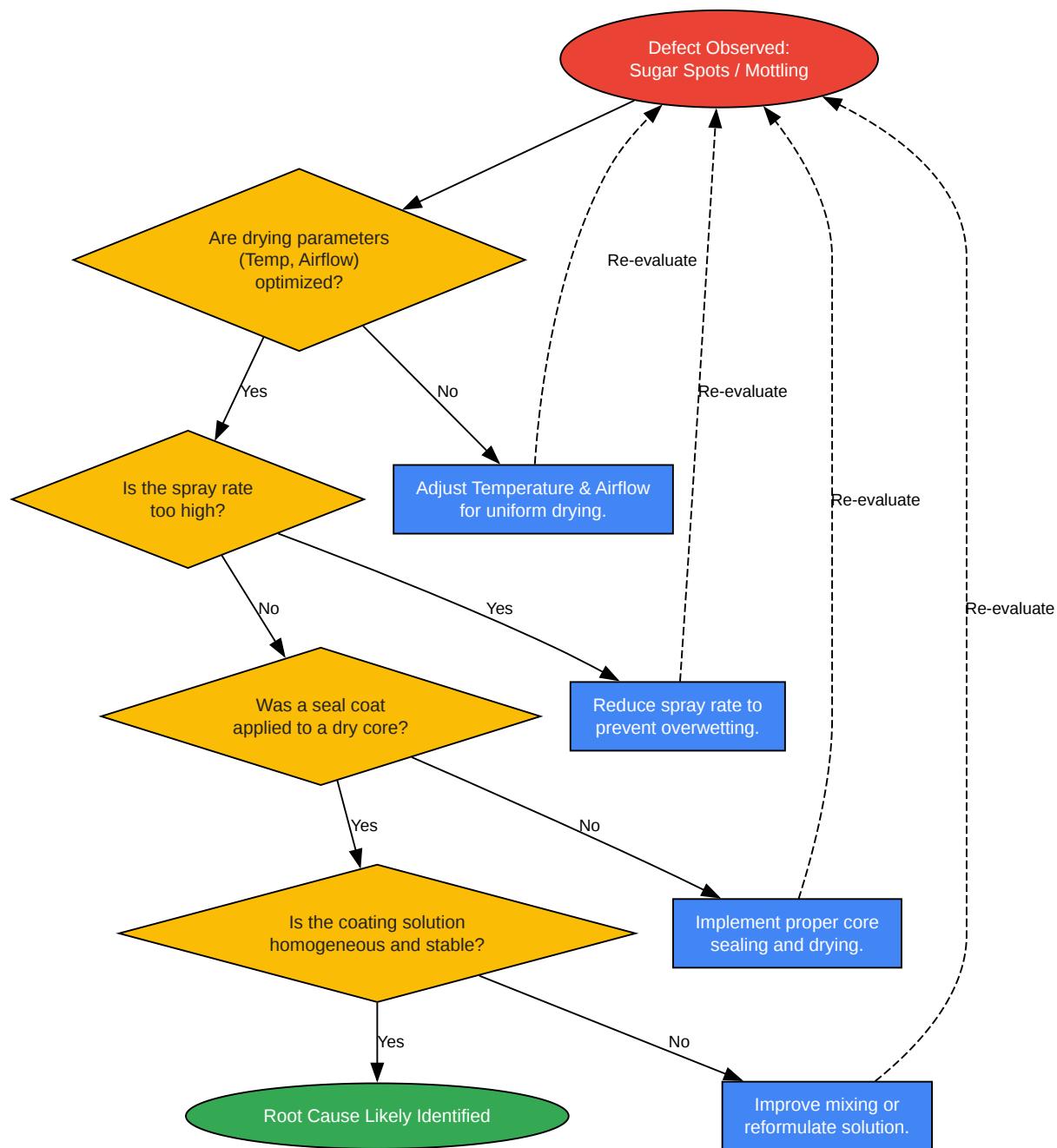
- Tablet Core Preparation: Ensure tablet cores are robust, with low friability (<0.5%).
- Sealing: Apply a seal coat (e.g., an alcoholic solution of shellac or a synthetic polymer) to the tumbling tablet bed. Dry thoroughly to form a moisture barrier.[5]
- Subcoating: Build up the tablet shape and round the edges by alternately applying a binder solution (e.g., gelatin, acacia) and a dusting powder (e.g., talc, calcium carbonate).[5] Dry the tablets after each application. This step is critical for creating a smooth base.
- Smoothing (Grossing): Apply a more dilute sucrose solution to fill in any surface imperfections left from the subcoating stage.[5] This step ensures a uniform surface for color application.
- Coloring: Apply a syrup solution containing the desired colorant (water-soluble dyes or insoluble pigments). This step is often repeated multiple times to achieve a deep and uniform color.[5] Ensure controlled drying between each application to prevent color migration.[3]
- Polishing: Once the final color is achieved and the tablets are dry, apply a polishing agent (e.g., carnauba wax, beeswax) in a polishing pan to achieve a glossy finish.[6]

## Visual Guides

### Workflow for Preventing Sugar Spot Defects

The following diagram illustrates the key stages and decision points in the spray coating process to minimize the risk of sugar spot migration.



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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)